Yaequinolone J1
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Overview
Description
Yaequinolone J1 is an antibiotic compound produced by the Penicillium species. It is known for its insecticidal properties and has been the subject of various synthetic studies due to its complex structure and significant biological activity .
Preparation Methods
The synthesis of Yaequinolone J1 has been achieved through several routes. One notable method involves a five-step synthesis that includes the aryne insertion into the σ-C–N-bond of an unsymmetric imide, followed by a diastereoselective aldol cyclization . This method adheres to the principles of atom, step, and redox economy, making it an efficient synthetic route. Another approach involves the organocatalytic tandem Knoevenagel-electrocyclization of citral and 2-bromoresorcinol .
Chemical Reactions Analysis
Yaequinolone J1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone compounds .
Scientific Research Applications
Yaequinolone J1 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex synthetic routes and reaction mechanisms. In biology, it serves as an insecticidal agent, providing insights into the development of new pesticides. In medicine, its antibiotic properties make it a candidate for developing new antimicrobial agents. Industrially, this compound is explored for its potential in large-scale production of insecticides and antibiotics .
Mechanism of Action
The mechanism of action of Yaequinolone J1 involves its interaction with bacterial type II topoisomerases, gyrase, and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. This compound converts these enzymes into toxic agents that fragment the bacterial chromosome, leading to cell death . This mechanism is similar to other quinolone antibiotics, which also target bacterial DNA replication machinery .
Comparison with Similar Compounds
Yaequinolone J1 is part of the quinolone family, which includes other compounds like nalidixic acid, ciprofloxacin, and levofloxacin. Compared to these compounds, this compound is unique due to its insecticidal properties and its complex synthetic routes. While other quinolones are primarily used as antibiotics, this compound’s dual role as an antibiotic and insecticide sets it apart .
Similar Compounds
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Norfloxacin
- Pefloxacin
This compound’s unique properties and versatile applications make it a compound of significant interest in various scientific fields.
Properties
Molecular Formula |
C27H31NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S,9R,10R)-10-hydroxy-9-methoxy-10-(4-methoxyphenyl)-2-methyl-2-(4-methylpent-3-enyl)-7,9-dihydropyrano[2,3-f]quinolin-8-one |
InChI |
InChI=1S/C27H31NO5/c1-17(2)7-6-15-26(3)16-14-18-8-13-21-22(23(18)33-26)27(30,24(32-5)25(29)28-21)19-9-11-20(31-4)12-10-19/h7-14,16,24,30H,6,15H2,1-5H3,(H,28,29)/t24-,26-,27+/m0/s1 |
InChI Key |
CPWPNTRWIIAFEG-DOEKTCAHSA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C=CC2=C(O1)C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)C)C |
Synonyms |
yaequinolone J1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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